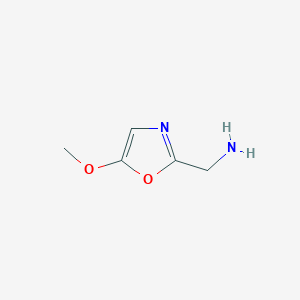
2-chloro-6-methanesulfonylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methanesulfonylpyrazine is a chemical compound with the molecular formula C5H5ClN2O2S . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring substituted with a chlorine atom and a methanesulfonyl group . The exact details of its molecular structure would require more specific information or advanced analytical techniques.作用機序
The mechanism of action of 2-chloro-6-methanesulfonylpyrazine is not fully understood. It is believed that this compound acts as an electrophile, reacting with nucleophiles such as amines, thiols, and carboxylic acids. The reaction of this compound with nucleophiles results in the formation of a covalent bond between the two molecules. This covalent bond is thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to modulate the activity of enzymes, and to affect the structure and function of proteins and other biological molecules. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
実験室実験の利点と制限
2-chloro-6-methanesulfonylpyrazine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also a versatile reagent that can be used in a variety of reactions. However, this compound also has some limitations. It is a relatively weak electrophile, so it may not react with all nucleophiles. Additionally, this compound is not very soluble in water, so it may not be suitable for use in aqueous solutions.
将来の方向性
The potential applications of 2-chloro-6-methanesulfonylpyrazine are still being explored. One area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Additionally, this compound could be used to study the structure and function of proteins and other biological molecules. It could also be used to develop new drugs and therapeutic agents, as well as to develop new agrochemicals. Finally, this compound could be used to study the biochemical and physiological effects of various compounds and to develop new methods for the detection and quantification of these compounds.
合成法
The synthesis of 2-chloro-6-methanesulfonylpyrazine is relatively simple and can be achieved using a variety of methods. One method involves the reaction of this compound with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium bicarbonate. The reaction yields this compound as the product. Other methods of synthesis include the reaction of this compound with an alkyl halide in the presence of an acid, such as sulfuric acid, and the reaction of this compound with an alkyl halide in the presence of a Lewis acid, such as aluminum chloride.
科学的研究の応用
2-chloro-6-methanesulfonylpyrazine is widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. This compound is also used to study the structure and function of proteins and other biological molecules. It has been used to study the structure and function of enzymes, to analyze the structure and function of DNA, and to study the structure and function of cell membranes.
Safety and Hazards
特性
IUPAC Name |
2-chloro-6-methylsulfonylpyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-3-7-2-4(6)8-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUWBQPZNNYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
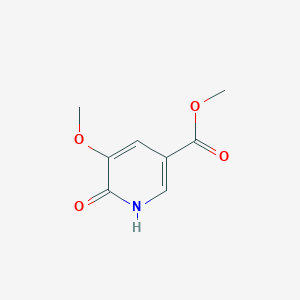

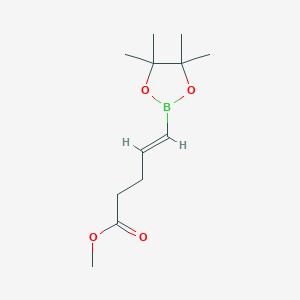


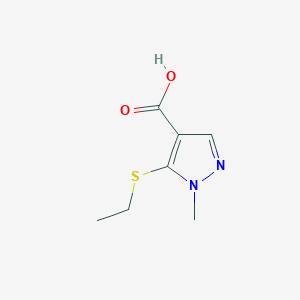
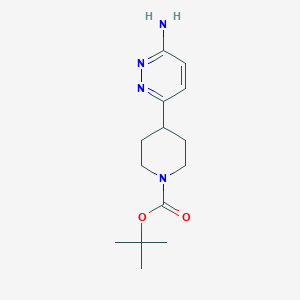
![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)
